methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride
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Overview
Description
Methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride is an organic compound with a complex structure It is a derivative of amine hydrochloride, where the amine group is bonded to a methyl group and a 2,4,5-trimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride typically involves the reaction of 2,4,5-trimethylbenzyl chloride with methylamine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or hydroxides can be used under basic conditions.
Major Products Formed
Oxidation: The major products are typically oxides or hydroxyl derivatives.
Reduction: The major products are simpler amine derivatives.
Substitution: The major products depend on the nucleophile used but generally include substituted amine derivatives.
Scientific Research Applications
Methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various amine derivatives.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Methyl[(2,4,6-trimethylphenyl)methyl]amine hydrochloride
- Methyl[(3,4,5-trimethylphenyl)methyl]amine hydrochloride
- Methyl[(2,3,5-trimethylphenyl)methyl]amine hydrochloride
Uniqueness
Methyl[(2,4,5-trimethylphenyl)methyl]amine hydrochloride is unique due to the specific positioning of the methyl groups on the phenyl ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
CAS No. |
2742653-91-2 |
---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.72 g/mol |
IUPAC Name |
N-methyl-1-(2,4,5-trimethylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-8-5-10(3)11(7-12-4)6-9(8)2;/h5-6,12H,7H2,1-4H3;1H |
InChI Key |
BOEQAKQWWGALJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CNC)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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